REACTION_CXSMILES
|
[Li][CH:2]([CH2:4][CH3:5])[CH3:3].[C:6](#[N:9])[CH2:7][CH3:8].[OH2:10]>C1COCC1>[CH2:4]([C:2]1[NH:9][C:6](=[O:10])[C:7]2[C:5]([CH:3]=1)=[CH:4][CH:2]=[CH:3][CH:8]=2)[CH3:5]
|
Name
|
O-Toluic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred to RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting red solution was warmed to 0° for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −78°
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
EXTRACTION
|
Details
|
the product extracted into EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
washed with dilute HCl solution, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried ((Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (SiO2; 1-5% DCM/MeOH) )
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |